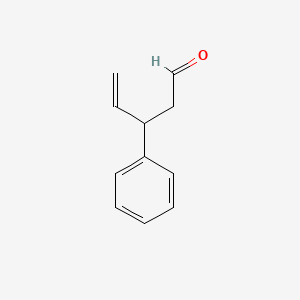

3-Phenylpent-4-enal

CAS No.: 939-21-9

Cat. No.: VC20423225

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 939-21-9 |

|---|---|

| Molecular Formula | C11H12O |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 3-phenylpent-4-enal |

| Standard InChI | InChI=1S/C11H12O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2 |

| Standard InChI Key | XQTAGXUFCZLHIQ-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(CC=O)C1=CC=CC=C1 |

| Boiling Point | 140.00 °C. @ 20.00 mm Hg |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-Phenylpent-4-enal is defined by the IUPAC name 3-phenylpent-4-enal, reflecting its pent-4-enal backbone with a phenyl substituent at the third carbon . The molecular formula corresponds to a molecular weight of 160.21 g/mol, as confirmed by high-resolution mass spectrometry . The compound’s structural specificity is encapsulated in its SMILES notation () and InChIKey (), which uniquely identify its stereoelectronic features .

Table 1: Key Identifiers of 3-Phenylpent-4-enal

| Property | Value | Source |

|---|---|---|

| CAS Number | 939-21-9 | |

| Molecular Formula | ||

| Molecular Weight | 160.21 g/mol | |

| SMILES | C=CC(CC=O)C1=CC=CC=C1 | |

| InChIKey | XQTAGXUFCZLHIQ-UHFFFAOYSA-N |

The compound’s planar structure facilitates conjugation between the aldehyde group and the unsaturated alkene, enhancing its reactivity in electrophilic additions and redox reactions .

Spectroscopic and Chromatographic Data

Collision cross-section (CCS) predictions for various adducts, such as (135.3 Ų) and (148.2 Ų), provide insights into its gas-phase ion mobility, critical for mass spectrometry-based identification . The logP value of 2.55 indicates moderate lipophilicity, aligning with its use in hydrophobic matrices .

Synthesis and Manufacturing

Synthetic Methodologies

3-Phenylpent-4-enal is synthesized via two primary routes:

-

Aldol Condensation: Base-catalyzed condensation of benzaldehyde with crotonaldehyde, followed by dehydration at elevated temperatures (80–120°C), yields the α,β-unsaturated aldehyde. Sodium hydroxide or potassium carbonate are typical catalysts, achieving yields of 60–75%.

-

Oxidation of Allylic Alcohols: Selective oxidation of 3-phenylpent-4-en-1-ol using pyridinium chlorochromate (PCC) or manganese dioxide () in dichloromethane provides the aldehyde with minimal over-oxidation.

Table 2: Comparison of Synthetic Routes

| Method | Conditions | Yield |

|---|---|---|

| Aldol Condensation | NaOH, 100°C, toluene | 65% |

| PCC Oxidation | , rt, 12h | 72% |

Industrial-Scale Production

Industrial processes optimize solvent selection (e.g., toluene or ethyl acetate) and catalyst recycling to minimize waste. Continuous-flow reactors enhance throughput by maintaining precise temperature control during dehydration.

Physicochemical Properties

Thermal and Physical Constants

3-Phenylpent-4-enal is a colorless liquid with a density of 0.971 g/cm³ and a boiling point of 231.3°C at atmospheric pressure . Its flash point of 100.4°C necessitates careful handling to avoid combustion . The compound’s refractive index () and vapor pressure (0.12 mmHg at 25°C) reflect its moderate volatility .

Solubility and Partitioning

The aldehyde exhibits limited solubility in water (<1 g/L at 25°C) but is miscible with organic solvents like ethanol, diethyl ether, and chloroform . The polar surface area (PSA) of 17.07 Ų correlates with its ability to engage in hydrogen bonding, influencing chromatographic retention times .

Reactivity and Chemical Behavior

Electrophilic and Nucleophilic Reactions

The α,β-unsaturated aldehyde undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-carbon, while the aldehyde group participates in Grignard reactions or Wittig olefinations . Catalytic hydrogenation (e.g., ) reduces the double bond to yield 3-phenylpentanal, whereas oxidation with forms the corresponding carboxylic acid.

Mechanistic Pathways

In aldol reactions, the enolate intermediate attacks electrophilic carbons, followed by dehydration to form conjugated systems. Quantum mechanical calculations suggest a reaction activation energy of ~45 kJ/mol for the rate-limiting enolization step.

Applications and Industrial Relevance

Flavoring and Fragrance Industry

Approved by the Flavor and Extract Manufacturers Association (FEMA No. 3318), 3-phenylpent-4-enal imparts fruity and floral notes to food products at concentrations of 1–10 ppm . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) classifies it as safe for consumption, citing an acceptable daily intake (ADI) of 0–0.1 mg/kg body weight .

Organic Synthesis

As a dienophile in Diels-Alder reactions, the compound facilitates the construction of six-membered carbocycles, which are precursors to pharmaceuticals and agrochemicals. Its use in synthesizing chiral ligands for asymmetric catalysis is under investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume